molecular formula C12H14BrFO2 B15224094 tert-Butyl 3-(bromomethyl)-2-fluorobenzoate

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate

Cat. No.: B15224094
M. Wt: 289.14 g/mol
InChI Key: APINIIHHXZPMJD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate is an organic compound that features a tert-butyl ester group, a bromomethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methyl-2-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at position 3 undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effect of the adjacent fluorine atom, which enhances the electrophilicity of the methyl carbon.

Key Reactions and Conditions:

Nucleophile Reagents/Conditions Product Yield Source
AminesDIEA, DMF, 40–70°C3-(Aminomethyl)-2-fluorobenzoate derivatives~80%
ThiolsK₂CO₃, DMF/THF, rt3-(Thiomethyl)-2-fluorobenzoate derivatives65–75%
AzideNaN₃, DMF, 60°C3-(Azidomethyl)-2-fluorobenzoate70%
CyanideKCN, DMF, reflux3-(Cyanomethyl)-2-fluorobenzoate60%

Mechanistic Notes :

  • Reactions with primary/secondary amines (e.g., pyrrolidine derivatives) proceed via a two-step process: initial SN2 displacement followed by workup to isolate the amine product .

  • Steric hindrance from the tert-butyl group minimally affects reactivity due to the para-position relationship with the bromomethyl site .

Deprotection of the tert-Butyl Ester

The tert-butyl ester is stable under basic conditions but cleaved under acidic hydrolysis to yield the corresponding carboxylic acid.

Hydrolysis Conditions:

Acid Solvent Temperature Product Yield Source
Trifluoroacetic acidDCMrt, 2–4 h3-(Bromomethyl)-2-fluorobenzoic acid95%
HCl (4 M in dioxane)Dioxanert, 1–2 h3-(Bromomethyl)-2-fluorobenzoic acid90%

Applications :

  • The deprotected carboxylic acid serves as a precursor for amide couplings or further functionalization .

Elimination Reactions

Under strong basic conditions, the bromomethyl group may participate in elimination pathways.

Example Reaction:

Base Solvent Conditions Product Yield Source
DBUTHF60°C, 12 h2-Fluoro-3-vinylbenzoate55%

Notes :

  • Elimination competes with substitution in polar aprotic solvents, particularly with bulky bases .

Suzuki-Miyaura Coupling:

Catalyst Ligand Base Product Yield Source
Pd(PPh₃)₄-K₂CO₃3-(Arylmethyl)-2-fluorobenzoate40–50%

Challenges :

  • Low yields are attributed to steric hindrance from the tert-butyl group and competing side reactions .

Functional Group Interconversion

The bromomethyl group can be converted into other functionalities for downstream applications.

Oxidation:

Reagent Conditions Product Yield Source
KMnO₄, H₂SO₄80°C, 6 h3-Carboxy-2-fluorobenzoate75%

Scientific Research Applications

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for imaging and diagnostic purposes.

    Organic Synthesis: The compound is a versatile building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(bromomethyl)benzoate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    tert-Butyl 3-(chloromethyl)-2-fluorobenzoate:

    tert-Butyl 3-(bromomethyl)-4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, affecting the compound’s chemical behavior.

Uniqueness

tert-Butyl 3-(bromomethyl)-2-fluorobenzoate is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and electronic properties, making it valuable for specific synthetic applications and research purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(bromomethyl)-2-fluorobenzoate, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoate ester. For example, starting with tert-butyl 2-fluoro-3-methylbenzoate, bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can introduce the bromomethyl group. Key intermediates include the methyl-substituted precursor and brominated derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions such as over-bromination .

Q. How can the purity and structural integrity of tert-butyl 3-(bromomethyl)-2-fluorobenzoate be confirmed post-synthesis?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the bromomethyl (-CH2Br) and fluorobenzoate groups. For purity, HPLC with UV detection (λ = 254 nm) is recommended, with a C18 column and acetonitrile/water mobile phase. Cross-reference with high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]<sup>+</sup> for C12H13BrFO2: ~309.0) .

Q. What storage conditions are optimal to prevent degradation of this compound?

  • Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) in amber vials to prevent light-induced decomposition. Moisture-sensitive bromomethyl groups may hydrolyze to hydroxymethyl derivatives; thus, anhydrous solvents (e.g., THF, DCM) should be used during handling. Monitor purity via HPLC every 3–6 months .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected <sup>19</sup>F NMR shifts) be resolved during characterization?

  • Methodological Answer : Unusual <sup>19</sup>F shifts may arise from steric effects or solvent interactions. Compare experimental data with computed NMR spectra (using software like Gaussian or ORCA ) to validate assignments. For example, fluorine’s electron-withdrawing effect on adjacent bromomethyl groups may deshield protons, causing unexpected splitting patterns. Solvent effects (e.g., DMSO vs. CDCl3) should also be tested .

Q. What strategies mitigate competing side reactions (e.g., elimination or ester hydrolysis) during functionalization of the bromomethyl group?

  • Methodological Answer : Use low-temperature conditions (0–5°C) and mild bases (e.g., K2CO3 instead of NaOH) to suppress elimination. For nucleophilic substitutions (e.g., Suzuki coupling), protect the ester group with acid-labile tert-butyl to prevent hydrolysis. Monitor reaction progress via TLC with iodine staining for bromine-containing intermediates .

Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group reduces electrophilicity at the benzoate carbonyl, slowing undesired nucleophilic attacks. However, steric hindrance may reduce coupling efficiency in reactions like Buchwald-Hartwig amination. Computational modeling (DFT) can predict transition-state geometries to optimize ligand selection (e.g., bulky phosphines vs. NHC ligands) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehydrohalogenation byproducts) in this compound?

  • Methodological Answer : Trace alkenes (from HBr elimination) can be quantified using GC-MS with a DB-5MS column. For polar impurities, LC-QTOF-MS in negative ion mode enhances detection sensitivity. Calibrate against synthetic standards of suspected byproducts (e.g., tert-butyl 2-fluoro-3-vinylbenzoate) .

Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-2-fluorobenzoate

InChI

InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)9-6-4-5-8(7-13)10(9)14/h4-6H,7H2,1-3H3

InChI Key

APINIIHHXZPMJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1F)CBr

Origin of Product

United States

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